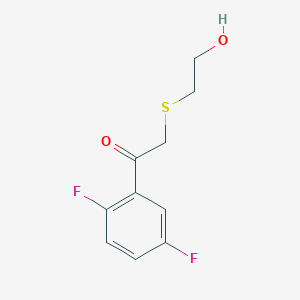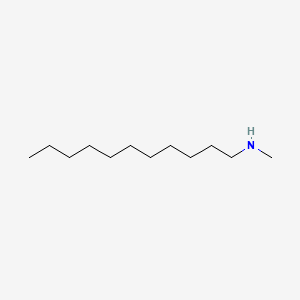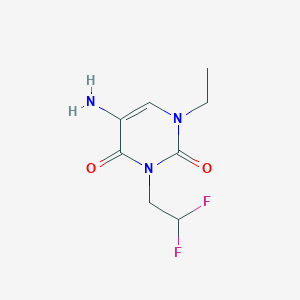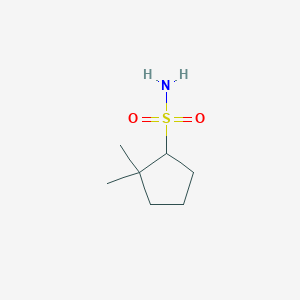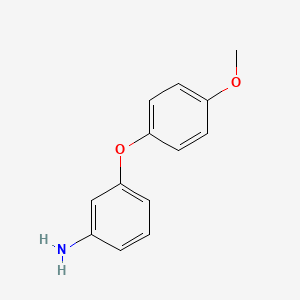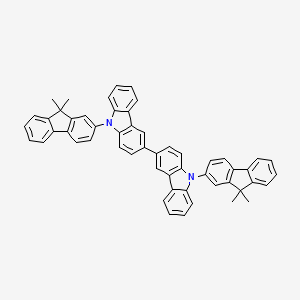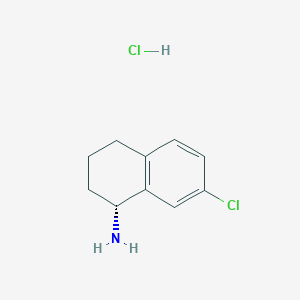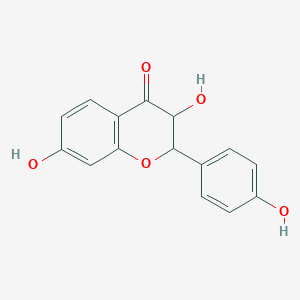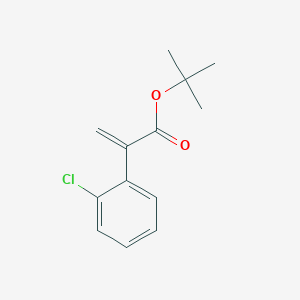
tert-Butyl 2-(2-chlorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-chlorophenyl)acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-chlorophenyl)acrylate can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and it often involves the use of specialized equipment to handle the reagents and reaction conditions safely.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(2-chlorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acrylates, while substitution reactions can produce a variety of substituted acrylates.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(2-chlorophenyl)acrylate is used in polymer chemistry for the synthesis of specialized polymers. It can be polymerized or copolymerized with other monomers to create materials with unique properties .
Biology and Medicine: In biological research, this compound may be used as a building block for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological activities, making it a valuable compound for drug discovery and development.
Industry: In industrial applications, this compound is utilized in the production of coatings, adhesives, and other materials that require specific chemical and physical properties. Its ability to undergo polymerization makes it suitable for creating high-performance materials .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-chlorophenyl)acrylate involves its interaction with various molecular targets and pathways. The acrylate moiety can participate in polymerization reactions, forming long polymer chains. The chlorophenyl group may influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions .
Comparaison Avec Des Composés Similaires
tert-Butyl acrylate: Similar in structure but lacks the chlorophenyl group.
2-Chlorophenyl acrylate: Similar but does not have the tert-butyl group.
tert-Butyl methacrylate: Contains a methacrylate moiety instead of an acrylate moiety.
Uniqueness: tert-Butyl 2-(2-chlorophenyl)acrylate is unique due to the presence of both the tert-butyl and chlorophenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C13H15ClO2 |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
tert-butyl 2-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3 |
Clé InChI |
KHTZIMKMSYEDTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)

![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
